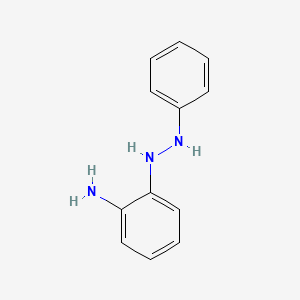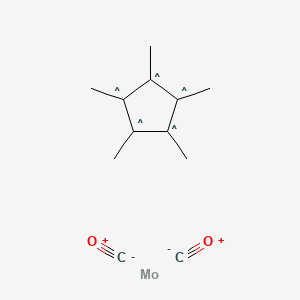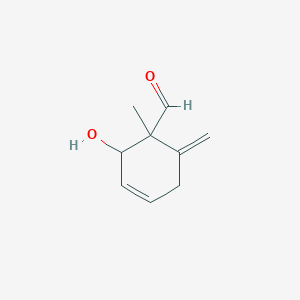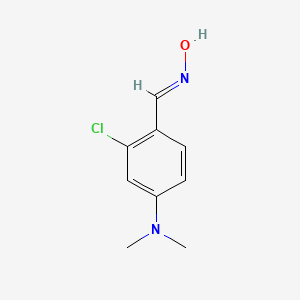
2-Chloro-4-dimethylaminobenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-dimethylaminobenzaldehyde oxime is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with a chlorine atom and a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-dimethylaminobenzaldehyde oxime typically involves the reaction of 2-Chloro-4-dimethylaminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-4-dimethylaminobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
2-Chloro-4-dimethylaminobenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-dimethylaminobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of various biologically active derivatives.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-dimethylaminobenzaldehyde
- 4-Dimethylaminobenzaldehyde oxime
- 2-Chloro-4-methylaminobenzaldehyde oxime
Uniqueness
2-Chloro-4-dimethylaminobenzaldehyde oxime is unique due to the presence of both the chlorine and dimethylamino groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
73664-51-4 |
|---|---|
分子式 |
C9H11ClN2O |
分子量 |
198.65 g/mol |
IUPAC名 |
(NE)-N-[[2-chloro-4-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)8-4-3-7(6-11-13)9(10)5-8/h3-6,13H,1-2H3/b11-6+ |
InChIキー |
JCCLFAQLMMBINZ-IZZDOVSWSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)/C=N/O)Cl |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


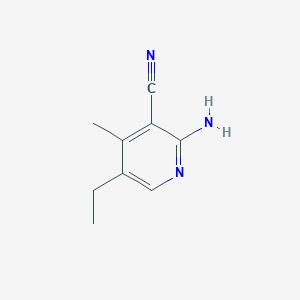

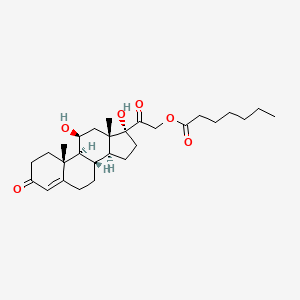

![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

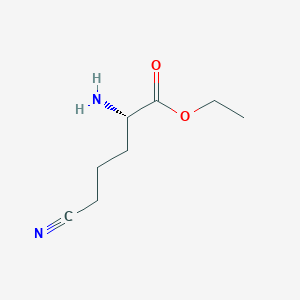

![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
